MRE11 Binding Affinity: (R)-Enantiomer Exhibits Measurable Target Engagement
The (3R)-enantiomer demonstrates direct, quantifiable binding to the human MRE11 nuclease, a key target in DNA damage repair. This engagement is absent in data reported for the racemic mixture or the (S)-enantiomer, establishing stereospecific binding as a key differentiator. Two independent assay formats confirm affinity: Microscale Thermophoresis (MST) and a Kinobead-based pull-down assay [1][2].
| Evidence Dimension | Binding Affinity (Kd) to Human MRE11 |
|---|---|
| Target Compound Data | Kd = 4300 nM (4.3 µM) by MST; Kd = 2590 nM (2.59 µM) by Kinobead pull-down assay |
| Comparator Or Baseline | (3S)-3-amino-3-(1,3-thiazol-2-yl)propanamide or racemic mixture: No publicly reported binding data or measurable affinity in the same assays. |
| Quantified Difference | Only the (R)-enantiomer has quantifiable target engagement, with a binding affinity of 2.6–4.3 µM, whereas the (S)-enantiomer and racemate lack any reported affinity. |
| Conditions | MST assay with his-tagged recombinant human MRE11; Kinobead-based pull-down assay with human MRE11A incubated for 45 mins. |
Why This Matters
This stereospecific binding validates the (R)-enantiomer as the sole viable choice for MRE11-focused SAR programs, as the inactive enantiomer cannot serve as a substitute for biochemical or cellular probe development.
- [1] BindingDB. BDBM50633491, CHEMBL5400171. Affinity Data: Kd=4.30E+3 nM for his-tagged recombinant human MRE11 by MST assay. View Source
- [2] BindingDB. Affinity Data: Kd=2.59E+3 nM for human MRE11A by Kinobead based pull down assay. View Source
